molecular formula C14H9ClF3NO2 B1671122 Efavirenz, (R)- CAS No. 154801-74-8

Efavirenz, (R)-

Cat. No. B1671122
M. Wt: 315.67 g/mol
InChI Key: XPOQHMRABVBWPR-CYBMUJFWSA-N
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Description

Efavirenz is a medication used to treat the human immunodeficiency virus (HIV). It is a non-nucleoside reverse transcriptase inhibitor .


Synthesis Analysis

The synthesis of Efavirenz proceeds in 62% overall yield in seven steps from 4-chloroaniline to give Efavirenz in excellent chemical and optical purity . A novel, semi-continuous process provides rac-Efavirenz with an overall yield of 45% . The organocatalyzed asymmetric synthesis of Efavirenz was achieved in five steps from a commercially available substrate .


Molecular Structure Analysis

The crystal structures of Efavirenz and its monohydrate have been determined by single crystal X-ray diffraction (XRD) analysis . Structural and spectral characteristics of Efavirenz have been studied by vibrational spectroscopy and quantum chemical methods .


Chemical Reactions Analysis

Efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase) . The cytochrome P450 system principally metabolizes Efavirenz to hydroxylated metabolites .


Physical And Chemical Properties Analysis

Efavirenz is 1,4-Dihydro-2H-3,1-benzoxazin-2-one substituted at the 4 position by cyclopropylethynyl and trifluoromethyl groups (S configuration) and at the 6 position by chlorine .

Safety And Hazards

When handling Efavirenz, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efavirenz, (R)-

CAS RN

154801-74-8
Record name Efavirenz, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EFAVIRENZ, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
D Atwine, M Bonnet, AM Taburet - British Journal of Clinical …, 2018 - Wiley Online Library
Aims Efavirenz (EFV) and rifampicin–isoniazid (RH) are cornerstone drugs in human immunodeficiency virus (HIV)–tuberculosis (TB) coinfection treatment but with complex drug …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
HE Meyer zu Schwabedissen, S Oswald… - Clinical …, 2012 - Wiley Online Library
Nuclear receptors such as the constitutive androstane receptor (CAR) are central factors that link drug exposure to the activities of drug metabolism and elimination. In order to …
Number of citations: 38 ascpt.onlinelibrary.wiley.com
W Manosuthi, S Sungkanuparph, A Thakkinstian… - Aids, 2005 - journals.lww.com
Background: Concomitant use of efavirenz and rifampicin is common for treatment of HIV and tuberculosis. Plasma efavirenz levels can be reduced by rifampicin, but the appropriate …
Number of citations: 114 journals.lww.com
Y Ren, JJC Nuttall, BS Eley, TM Meyers… - JAIDS Journal of …, 2009 - journals.lww.com
Abstract Setting: Rifampicin may reduce plasma efavirenz concentrations by inducing the expression of the cytochrome P450 2B6, which metabolizes efavirenz. However, there is no …
Number of citations: 79 journals.lww.com
SK Konidala, R Samineni, YV Rao… - Research Journal of …, 2022 - indianjournals.com
Objective The objective of this work is to develop a precise, accurate and validated reverse phase ultra-performance liquid chromatographic technique for effective simultaneous …
Number of citations: 4 www.indianjournals.com
V Michaud, E Ogburn, N Thong… - Clinical …, 2012 - Wiley Online Library
drug–drug interactions involving efavirenz are of major concern in clinical practice. We evaluated the effects of multiple doses of efavirenz on omeprazole 5‐hydroxylation (CYP2C19) …
Number of citations: 48 ascpt.onlinelibrary.wiley.com
NS Shulman, RJ Bosch, JW Mellors, MA Albrecht… - Aids, 2004 - journals.lww.com
Background: Non-nucleoside reverse transcriptase inhibitor (NNRTI) hypersusceptibility is seen in approximately 30% of HIV isolates with nucleoside reverse transcriptase inhibitor (…
Number of citations: 62 journals.lww.com
S Schneider, A Peltier, A Gras, V Arendt… - JAIDS Journal of …, 2008 - journals.lww.com
Results: Results show a mean EFV plasma concentration of 6.55 mg/L in maternal plasma, 3.51 mg/L in skim milk, and 0.85 mg/L in infant plasma. Significant linear correlations …
Number of citations: 59 journals.lww.com
J Sierra-Madero, A Villasis-Keever… - JAIDS Journal of …, 2010 - journals.lww.com
Objective: To compare the efficacy of efavirenz (EFV) vs lopinavir/ritonavir (LPV/r) in combination with azidothymidine/lamivudine in antiretroviral therapy naive, HIV+ individuals …
Number of citations: 81 journals.lww.com
A Deshpande, AC Jeannot, MH Schrive… - AIDS research and …, 2010 - liebertpub.com
The reverse transcriptase (RT) sequences of HIV-1 subtype C isolates from Indian patients at failure (according to WHO clinical or immunological criteria) of a first-line treatment …
Number of citations: 30 www.liebertpub.com

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